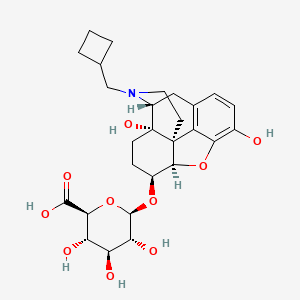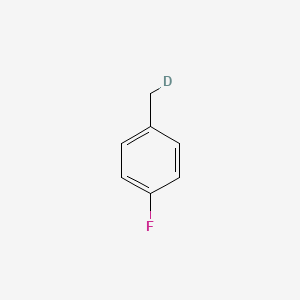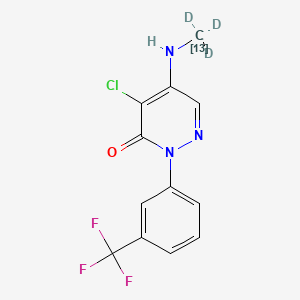![molecular formula C7H17N3O2 B13439297 (2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of two amino groups and a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid typically involves the reaction of a suitable precursor with reagents that introduce the amino groups and the butanoic acid moiety. One common method involves the use of protected amino acids, which are then deprotected to yield the desired compound. The reaction conditions often include the use of solvents such as water or ethanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as the preparation of intermediates, purification, and final synthesis. The use of high-throughput techniques and advanced purification methods ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, simpler amines, and substituted compounds.
科学的研究の応用
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism by which (2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
- (2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid
- (2S)-2-amino-3-hydroxybutanoic acid
Uniqueness
(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid is unique due to its specific structure, which includes two amino groups and a butanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research.
特性
分子式 |
C7H17N3O2 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
(2S)-2-amino-4-(3-aminopropylamino)butanoic acid |
InChI |
InChI=1S/C7H17N3O2/c8-3-1-4-10-5-2-6(9)7(11)12/h6,10H,1-5,8-9H2,(H,11,12)/t6-/m0/s1 |
InChIキー |
KFJYMJZJSUORBX-LURJTMIESA-N |
異性体SMILES |
C(CN)CNCC[C@@H](C(=O)O)N |
正規SMILES |
C(CN)CNCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


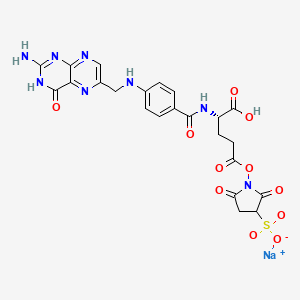
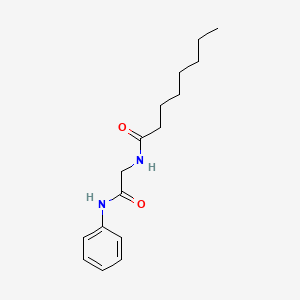
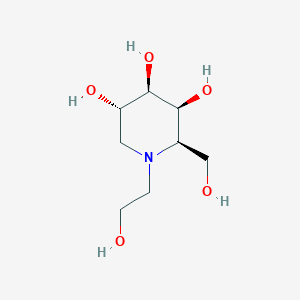
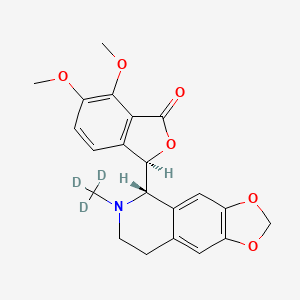
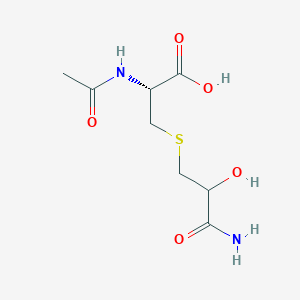
![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)

![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
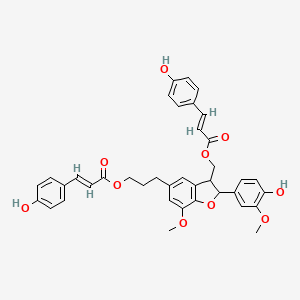
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
